5-Methylundecane is an aliphatic hydrocarbon found as a natural constituent in various plant species. [, , ] It is classified as an alkane due to its solely single-bonded carbon structure. [] While its specific biological role in plants remains unclear, it contributes to the characteristic aroma profiles of several plant species. [, , ] In the realm of scientific research, 5-Methylundecane has gained interest as a potential component in biofuels and as a model compound for studying chemical reactions relevant to fuel chemistry. [, , ]
The synthesis of 5-Methylundecane and its derivatives from 1-Hexene vinylidene dimer provides a platform for exploring the reactivity and potential applications of these compounds in materials chemistry. [] The introduction of thiol groups through these synthetic routes opens possibilities for designing new materials with tailored properties.
The presence of 5-Methylundecane in the volatile profiles of various plants makes it a potential marker for the identification and authentication of plant-derived products. [, , ] Gas chromatography-mass spectrometry (GC-MS) techniques can be utilized to detect and quantify this compound in complex mixtures.
5-Methylundecane is a colorless liquid at room temperature with a gasoline-like odor. It has a boiling point in the range of 194-196°C. [] Its low viscosity and good miscibility with other hydrocarbons make it suitable for blending with sesquiterpenes to create high-density renewable diesel and jet fuels. [] It is insoluble in water due to its nonpolar nature.
5-Methylundecane shows promise as a potential component in high-density renewable diesel and jet fuels. [] Its blending with sesquiterpenes can contribute to achieving desirable fuel properties such as high density, volumetric net heat of combustion, low viscosity, and a suitable cetane number for efficient combustion. []
While 5-Methylundecane itself is not directly used as a food additive, its presence as a natural constituent in plants like Stevia contributes to their unique aroma profiles. [] Further research into its sensory properties and potential applications in flavoring is warranted.
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